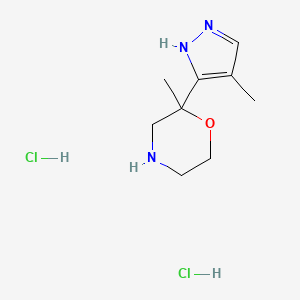

2-methyl-2-(4-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride

Description

Properties

IUPAC Name |

2-methyl-2-(4-methyl-1H-pyrazol-5-yl)morpholine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O.2ClH/c1-7-5-11-12-8(7)9(2)6-10-3-4-13-9;;/h5,10H,3-4,6H2,1-2H3,(H,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEQOJQCTYZSDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1)C2(CNCCO2)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(4-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride typically involves multiple steps, starting with the preparation of the pyrazole core. One common synthetic route includes the reaction of 4-methyl-1H-pyrazol-3-ylamine with 2-methylmorpholine under acidic conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, and may require heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Additionally, purification steps, such as recrystallization or chromatography, would be employed to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(4-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride: can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

Reduction: : Reduction reactions can be used to modify the compound's structure.

Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different biological and chemical properties, making them useful for further research and applications.

Scientific Research Applications

2-methyl-2-(4-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride: has several scientific research applications:

Chemistry: : It can be used as an intermediate in the synthesis of more complex molecules.

Biology: : The compound may have biological activity, making it useful in studying biological processes.

Medicine: : Potential therapeutic applications, such as antileishmanial and antimalarial activities, have been explored.

Industry: : It can be used in the development of new materials and chemicals.

Mechanism of Action

The mechanism by which 2-methyl-2-(4-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For example, in antileishmanial and antimalarial applications, the compound may inhibit enzymes or proteins essential for the survival of the pathogens. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Differences

The compound is compared to 2-(4-ethyl-1H-pyrazol-3-yl)morpholine dihydrochloride (CAS: 2731009-93-9), a close analog with an ethyl group on the pyrazole ring instead of a methyl group (Table 1).

Table 1: Structural and Molecular Comparison

| Property | 2-Methyl-2-(4-Methyl-1H-Pyrazol-3-yl)Morpholine Dihydrochloride | 2-(4-Ethyl-1H-Pyrazol-3-yl)Morpholine Dihydrochloride |

|---|---|---|

| Molecular Formula | C₁₀H₁₈Cl₂N₃O | C₉H₁₇Cl₂N₃O |

| Molecular Weight (g/mol) | ~254.9 | 254.15 |

| Pyrazole Substituent | 4-Methyl | 4-Ethyl |

| Morpholine Substituents | 2-Methyl + pyrazole | Pyrazole only |

Key Observations :

- Substituent Effects: The ethyl group on the pyrazole in the analog increases lipophilicity (higher logP) compared to the methyl group in the target compound.

- Molecular Weight : Despite differences in substituents, both compounds have nearly identical molecular weights (~254 g/mol), suggesting comparable diffusion properties.

Crystallographic Analysis :

- While direct crystallographic data for the target compound is unavailable, analogs like those in (e.g., fluorophenyl-thiazole derivatives) were characterized using single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement), a standard tool for small-molecule crystallography .

- The dihydrochloride salt form in both compounds enhances crystallinity, facilitating structural determination .

Physicochemical and Functional Implications

- Solubility : The dihydrochloride salt form improves aqueous solubility for both compounds, critical for pharmacological applications.

- Metabolic Stability : The smaller methyl group on the pyrazole (vs. ethyl) may enhance metabolic stability by reducing oxidative metabolism susceptibility.

Biological Activity

Chemical Identity

2-Methyl-2-(4-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride is a synthetic compound characterized by its unique structure that combines a morpholine ring and a pyrazole moiety. The compound has the following chemical properties:

- Molecular Formula : C9H17Cl2N3O

- Molecular Weight : 254.15 g/mol

- CAS Number : 1361114-68-2

This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an enzyme inhibitor or receptor modulator, affecting pathways involved in inflammation, cancer proliferation, and other physiological processes .

Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including this morpholine derivative, exhibit significant anticancer properties. For instance, studies have shown that related pyrazole compounds can inhibit cancer cell proliferation in various cell lines, such as HepG2 (liver cancer) and HeLa (cervical cancer) cells. The growth inhibition percentages for these cell lines were reported at 54.25% and 38.44%, respectively . The mechanism often involves the inhibition of specific kinases involved in cell signaling pathways critical for tumor growth.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives have been noted to inhibit the release of pro-inflammatory cytokines, such as TNF-alpha, which plays a central role in inflammatory responses . This suggests potential therapeutic applications in treating inflammatory diseases.

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes. For example, it may inhibit cyclooxygenase (COX) enzymes, which are key targets in pain and inflammation management. This inhibition can lead to reduced synthesis of prostaglandins, thereby alleviating pain and inflammation.

Case Studies and Experimental Data

Several studies have explored the biological effects of this compound and related derivatives:

-

In Vitro Studies :

- The compound demonstrated moderate antiproliferative activity against cancer cell lines.

- Inhibition of TNF-alpha release was observed in macrophage models, indicating its potential as an anti-inflammatory agent.

-

In Vivo Studies :

- Animal models treated with pyrazole derivatives showed reduced tumor sizes compared to controls.

- Efficacy in reducing inflammation was noted in models of induced arthritis.

Comparative Data Table

| Property | Value |

|---|---|

| Molecular Formula | C9H17Cl2N3O |

| Molecular Weight | 254.15 g/mol |

| CAS Number | 1361114-68-2 |

| Anticancer Activity | Inhibition of HepG2: 54.25% |

| Anti-inflammatory Effect | TNF-alpha inhibition observed |

Q & A

Basic Synthesis Optimization: How can researchers optimize the synthesis of 2-methyl-2-(4-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride to improve yield and purity?

Methodological Answer:

- Statistical Design of Experiments (DoE): Use factorial designs (e.g., Box-Behnken or Central Composite) to systematically vary parameters like reaction temperature, solvent polarity, and molar ratios. For example, optimize the Mannich reaction (commonly used for morpholine derivatives) by testing temperature ranges (50–100°C) and solvent systems (aqueous vs. organic) .

- Analytical Monitoring: Track intermediates via HPLC or LC-MS to identify side reactions (e.g., over-alkylation) and adjust reaction quenching times.

- Purification Strategies: Employ recrystallization in ethanol/water mixtures or column chromatography with gradients of dichloromethane/methanol to isolate the dihydrochloride salt .

Basic Characterization: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Spectroscopic Validation:

- Purity Assessment:

Advanced Reaction Design: How can computational methods enhance the understanding of reaction mechanisms involving this compound?

Methodological Answer:

- Quantum Chemical Calculations: Perform density functional theory (DFT) studies (e.g., B3LYP/6-31G*) to model intermediates in the Mannich reaction, focusing on transition states and regioselectivity of pyrazole functionalization .

- Reactor Simulation: Use Aspen Plus or COMSOL to simulate mass transfer limitations in scaled-up syntheses, particularly for dihydrochloride salt precipitation .

- Machine Learning: Train models on existing pyrazole-morpholine reaction datasets to predict optimal solvent/base pairs (e.g., triethylamine in THF vs. KCO in DMF) .

Advanced Data Contradiction: How should researchers resolve discrepancies between theoretical predictions and experimental outcomes (e.g., unexpected stereochemistry or byproducts)?

Methodological Answer:

- Cross-Validation:

- Byproduct Profiling: Combine GC-MS and -NMR to identify minor impurities (e.g., dimerized morpholine derivatives) and adjust reaction stoichiometry .

Advanced Heterocyclic Reactivity: What strategies can mitigate pyrazole ring instability during functionalization?

Methodological Answer:

- Protection/Deprotection: Temporarily protect the pyrazole NH group with tert-butoxycarbonyl (Boc) to prevent ring opening under acidic conditions .

- pH Control: Maintain neutral to slightly basic conditions (pH 7–8) during alkylation to avoid protonation-induced ring degradation .

- Alternative Coupling Reagents: Replace traditional EDCI/HOBt with milder reagents like COMU for amide bond formation adjacent to the pyrazole .

Advanced Application in Drug Development: How can researchers assess the compound’s pharmacokinetic properties in preclinical studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.